Caffeic acid

Descripción general

Descripción

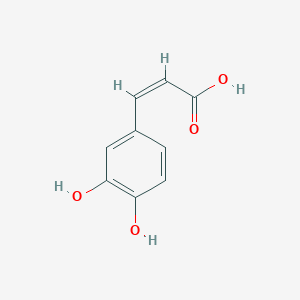

El ácido cafeico es un compuesto orgánico con la fórmula química C₉H₈O₄. Es un tipo de ácido hidroxicinámico, una clase de ácidos fenólicos. Este compuesto está ampliamente distribuido en el reino vegetal y se encuentra en varios alimentos y bebidas, como el café, el vino y ciertas frutas y verduras . El ácido cafeico es conocido por sus propiedades antioxidantes y se ha estudiado por sus posibles beneficios para la salud, incluidas las actividades antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ácido cafeico puede sintetizarse mediante varios métodos. Una ruta sintética común implica el uso de 3,4-dihidroxibenzaldehído y ácido de Meldrum. La reacción procede a través de una condensación de Knoevenagel, seguida de esterificación para formar ésteres de ácido cafeico . Otro método implica la reacción de Wittig, que se utiliza para construir enlaces carbono-carbono insaturados en presencia de agua como medio .

Métodos de Producción Industrial

La producción industrial de ácido cafeico a menudo implica la extracción de fuentes naturales como los granos de café, las frutas y las verduras. El proceso de extracción generalmente incluye la extracción con disolventes, seguida de pasos de purificación como la cristalización o la cromatografía para aislar el ácido cafeico en su forma pura .

Análisis De Reacciones Químicas

Oxidation Reactions

- Autoxidation: Caffeic acid is susceptible to autoxidation, a process that can lead to browning .

- Reaction with o-diphenol oxidases: this compound and related o-diphenols undergo rapid oxidation when exposed to o-diphenol oxidases present in tissue extracts .

- Air Oxidation: Air oxidation of this compound can contribute to the formation of haptens, which may lead to skin sensitization .

Reactions with Reactive Species

- Nitrite Reaction: this compound reacts with nitrite (NO2-) under acidic conditions, leading to decarboxylation and chain nitrosation pathways .

- Superoxide Radical Scavenging: this compound can scavenge superoxide radicals (O2−- ), reducing the formation of hydroxyl radicals .

Enzymatic Reactions

- Caffeate O-methyltransferase: This enzyme is responsible for transforming this compound into ferulic acid .

- Caffeate 3,4-dioxygenase: This enzyme uses this compound and oxygen to produce 3-(2-carboxyethenyl)-cis,cis-muconate .

Polymerization

- Horseradish Peroxidase/H2O2 System: this compound can be polymerized using the horseradish peroxidase/H2O2 oxidizing system .

Reactivity Profile

This compound is a carboxylic acid and engages in reactions typical of this class of compounds :

- Neutralization: Carboxylic acids donate hydrogen ions and react with bases, both organic and inorganic, in neutralization reactions that release heat .

- Reaction with Metals: Carboxylic acids react with active metals to produce hydrogen gas and a metal salt .

- Reaction with Cyanide Salts: Carboxylic acids react with cyanide salts to generate gaseous hydrogen cyanide .

- Oxidation and Reduction: Carboxylic acids can be oxidized by strong oxidizing agents and reduced by strong reducing agents, generating heat and a variety of products .

Stability

This compound exists in both cis and trans forms, with the trans form being the predominant naturally occurring isomer .

Effects of pH

The antioxidant activity and reaction mechanisms of this compound are influenced by pH . Deprotonation of this compound affects its ability to act as an antioxidant through HAT and RAF mechanisms .

Table 1: Impact of Deprotonation on Gibbs Free Energy of HAT Reaction

| Form of this compound | Gibbs Free Energy (kcal/mol) |

|---|---|

| Neutral | 1.374 |

| Monoanionic | Equivalent to SPL-HAT |

| Dianionic | Equivalent to SPL-HAT |

Table 2: Bimolecular Rate Constants for HAT and RAF Mechanisms

| Mechanism | Bimolecular Rate Constant (M-1s-1) |

|---|---|

| HAT | High (Fast) |

| RAF | Six orders of magnitude lower |

Aplicaciones Científicas De Investigación

Anticancer Properties

Caffeic acid has garnered attention for its antiproliferative effects against various cancer types. Research indicates that it can inhibit tumor growth and enhance the efficacy of conventional cancer treatments.

Case Studies

- A study demonstrated that this compound (5.4 mg/kg) combined with doxorubicin significantly reduced tumor size in mouse xenograft models .

- In a separate investigation, this compound was effective against squamous cell carcinoma induced by UVB irradiation, reducing tumor growth and modulating key inflammatory markers .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, making it a candidate for treating chronic inflammatory conditions.

Case Studies

- A study highlighted that this compound effectively reduced inflammatory markers in human colon myofibroblasts treated with IL-1β, showcasing its potential in gastrointestinal disorders .

Antioxidant Activity

This compound is recognized for its strong antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases.

Case Studies

- Research has shown that this compound enhances the total antioxidant capacity in experimental models, suggesting its role in mitigating oxidative damage during conditions like cerebral infarction .

Neuroprotective Effects

Emerging studies suggest that this compound may offer neuroprotective benefits.

Case Studies

- In animal models, this compound demonstrated protective effects against neuronal damage induced by oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Cardioprotective Effects

This compound also shows promise in cardiovascular health due to its ability to modulate lipid profiles and reduce inflammation.

Case Studies

- Studies have indicated that this compound can reduce blood pressure and improve endothelial function in hypertensive models, highlighting its therapeutic potential for cardiovascular diseases .

Summary Table: Applications of this compound

Mecanismo De Acción

El ácido cafeico ejerce sus efectos principalmente a través de su actividad antioxidante. Neutraliza los radicales libres donando átomos de hidrógeno, evitando así el daño oxidativo a las células . Además, se ha demostrado que el ácido cafeico modula varias vías de señalización, incluida la inhibición del factor nuclear-kappa B (NF-κB) y la activación de la vía Nrf2, que están involucradas en las respuestas inflamatorias y al estrés oxidativo .

Comparación Con Compuestos Similares

El ácido cafeico a menudo se compara con otros ácidos fenólicos, como el ácido clorogénico, el ácido ferúlico y el ácido p-cumárico. Si bien todos estos compuestos comparten propiedades antioxidantes similares, el ácido cafeico es único en su mayor reactividad debido a la presencia de dos grupos hidroxilo en el anillo aromático . Esta característica estructural mejora su capacidad para donar átomos de hidrógeno y neutralizar los radicales libres de manera más efectiva .

Lista de Compuestos Similares

- Ácido clorogénico

- Ácido ferúlico

- Ácido p-cumárico

- Ácido rosmarínico

- Ácido sinápico

El ácido cafeico destaca por su potente actividad antioxidante y su amplia gama de efectos biológicos, lo que lo convierte en un compuesto valioso en varios campos de investigación e industria .

Actividad Biológica

Caffeic acid (CA), a phenolic compound found in various plants, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This article explores the mechanisms underlying these activities, supported by case studies and research findings.

This compound is a hydroxycinnamic acid with the chemical formula . It is predominantly found in coffee, fruits, vegetables, and certain herbs. Upon ingestion, CA undergoes extensive metabolic transformations primarily in the liver and kidneys, resulting in various metabolites that exhibit biological activity. The urinary excretion of CA ranges from 5.9% to 27% of the ingested amount, indicating significant absorption and metabolism .

Antioxidant Activity

This compound exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to inhibit the formation of reactive oxygen species (ROS) through several mechanisms:

- Inhibition of Enzymatic Activity : CA inhibits enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation and oxidative stress .

- Chelating Activity : It possesses high chelating activity that helps neutralize metal ions which catalyze oxidative reactions .

Table 1: Antioxidant Capacity of this compound

| Study | Method | Findings |

|---|---|---|

| COX-2 Inhibition | Downregulation of COX-2 expression in IL-1β-treated myofibroblasts. | |

| ORAC Assay | Demonstrated significant free radical scavenging ability. |

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory processes by inhibiting key signaling pathways:

- NF-kB Pathway : CA inhibits the NF-kB pathway, reducing the expression of pro-inflammatory cytokines such as IL-6 and IL-8 .

- Angiotensin-Converting Enzyme (ACE) : It also inhibits ACE activity, contributing to its anti-inflammatory effects .

Anticancer Properties

The anticancer potential of this compound has been extensively studied across various cancer types. Its mechanisms include:

- Inhibition of Cell Proliferation : CA has demonstrated antiproliferative effects on several cancer cell lines, including hepatocellular carcinoma (HCC) and melanoma. For instance, at concentrations of 100 µM, CA inhibited NF-kB signaling in HepG2 cells, leading to decreased expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase 9 (MMP-9), both crucial for tumor growth and metastasis .

- Induction of Apoptosis : In HCC cells, higher concentrations (1 mM) resulted in apoptosis through mitochondrial dysfunction .

Table 2: Summary of Anticancer Effects

| Cancer Type | Concentration | Mechanism |

|---|---|---|

| Hepatocellular Carcinoma | 100 µM | Inhibition of NF-kB signaling; reduced VEGF/MMP-9 expression. |

| Melanoma | 40 µM | Direct inhibition of ERK1/2 activity; reduced cell viability. |

| Squamous Cell Carcinoma | 65 µg/mL | Increased p53 expression; induced cell cycle arrest. |

Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from oxidative damage and inflammation:

Propiedades

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316055 | |

| Record name | trans-Caffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Slightly soluble in cold water, soluble in hot water; [Merck Index] Light yellow powder; [MSDSonline], Solid | |

| Record name | Caffeic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in cold water. Freely soluble in hot water, cold alcohol. | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000025 [mmHg] | |

| Record name | Caffeic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Caffeic acid phenethyl ester (CAPE) was synthesized from caffeic acid and phenethyl alcohol (ratio 1:5) at room temperature with dicyclohexyl carbodiimide (DCC) as a condensing reagent. The yield was about 38%. CAPE was found to arrest the growth of human leukemia HL-60 cells. It also inhibits DNA, RNA and protein synthesis in HL-60 cells with IC50 of 1.0 M, 5.0 M and 1.5 M, respectively., In an attempt to understand the antihyperglycemic action of caffeic acid, the myoblast C2C12 cells were employed to investigate the glucose uptake in the present study. Caffeic acid enhanced the uptake of radioactive glucose into C2C12 cells in a concentration-dependent manner. Similar effect of phenylephrine on the uptake of radioactive glucose was also observed in C2C12 cells. Prazosin attenuated the action of caffeic acid in a way parallel to the blockade of phenylephrine. Effect of caffeic acid on alpha1-adrenoceptors was further supported by the displacement of [3H]prazosin binding in C2C12 cells. Moreover, the glucose uptake-increasing action of phenylephrine in C2C12 cells was inhibited by the antagonists of alpha1A-adrenoceptors, both tamsulosin and WB 4101, but not by the antagonist of alpha1B-adrenoceptors, chlorethylclonidine (CEC). The presence of alpha1A-adrenoceptors in C2C12 cells can thus be considered. Similar inhibition of the action of caffeic acid was also obtained in C2C12 cells co-incubating these antagonists. An activation of alpha1A-adrenoceptors seems responsible for the action of caffeic acid in C2C12 cells. In the presence of U73312, the specific inhibitor of phospholipase C, caffeic acid-stimulated uptake of radioactive glucose into C2C12 cells was reduced in a concentration-dependent manner and it was not affected by U73343, the negative control of U73312. Moreover, chelerythrine and GF 109203X diminished the action of caffeic acid at concentrations sufficient to inhibit protein kinase C. Therefore, the obtained data suggest that an activation of alpha1A-adrenoceptors in C2C12 cells by caffeic acid may increase the glucose uptake via phospholipase C-protein kinase C pathway., Caffeic acid (CA, 3,4-dihydroxycinnamic acid), at 2% in the diet, had been shown to be carcinogenic in forestomach and kidney of F344 rats and B6C3F1 mice. Based on its occurrence in coffee and numerous foods and using a linear interpolation for cancer incidence between dose 0 and 2%, the cancer risk in humans would be considerable. In both target organs, tumor formation was preceded by hyperplasia, which could represent the main mechanism of carcinogenic action. The dose-response relationship for this effect was investigated in male F344 rats after 4-week feeding with CA at different dietary concentrations (0, 0.05, 0.14, 0.40, and 1.64%). Cells in S-phase of DNA replication were visualized by immunohistochemical analysis of incorporated 5-bromo-2'-deoxyuridine (BrdU), 2 hr after intraperitoneal injection. In the forestomach, both the total number of epithelial cells per millimeter section length and the unit length labeling index of BrdU-positive cells (ULLI) were increased, about 2.5-fold, at 0.40 and 1.64%. The lowest concentration (0.05%) had no effect. At 0.14%, both variables were decreased by about one-third. In the kidney, the labeling index in proximal tubular cells also indicated a J-shaped (or U-shaped) dose response with a 1.8-fold increase at 1.64%. In the glandular stomach and in the liver, which are not target organs, no dose-related effect was seen. The data show a good correlation between the organ specificity for cancer induction and stimulation of cell division. With respect to the dose-response relationship and the corresponding extrapolation of the animal tumor data to a human cancer risk, a linear extrapolation appears not to be appropriate. | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange. | |

CAS No. |

501-16-6, 331-39-5, 71693-97-5 | |

| Record name | trans-Caffeic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000331395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxycinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | caffeic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Caffeic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 501-16-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2S3A33KVM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 223-225 °C (Softens at 194 °C)., 225 °C | |

| Record name | 3,4-Dihydroxycinnamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01880 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CAFFEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Caffeic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.